molecular formula C15H18N2O B3221189 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone CAS No. 120635-48-5

3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone

Numéro de catalogue: B3221189
Numéro CAS: 120635-48-5
Poids moléculaire: 242.32 g/mol
Clé InChI: MXQNTTFANZXYBY-DTQAZKPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,4-Dihydro-1(2H)-quinolinylimino)cyclohexanone is a heterocyclic compound featuring a fused quinoline moiety linked to a cyclohexanone ring via an imino (-NH-) group. This structure combines the planar aromaticity of the quinoline system with the conformational flexibility of the cyclohexanone ring, making it a unique scaffold for exploring bioactivity and physicochemical properties.

Key structural attributes:

  • Cyclohexanone ring: Contributes to solubility and steric flexibility.
  • Imino linkage: May enhance hydrogen-bonding capacity and reactivity.

Propriétés

IUPAC Name

(3E)-3-(3,4-dihydro-2H-quinolin-1-ylimino)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-14-8-3-7-13(11-14)16-17-10-4-6-12-5-1-2-9-15(12)17/h1-2,5,9H,3-4,6-8,10-11H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQNTTFANZXYBY-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NN2CCCC3=CC=CC=C32)CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\N2CCCC3=CC=CC=C32)/CC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone typically involves the reaction of 3,4-dihydroquinoline with cyclohexanone under specific conditions. One common method is the Castagnoli-Cushman reaction, which involves the condensation of an imine with a cyclic ketone . This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines.

Mécanisme D'action

The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

3,4-Dihydro-2(1H)-Quinolinones (2O-THQ)

Structural Differences :

  • 2O-THQ derivatives lack the cyclohexanone ring and instead feature a ketone group at position 2 of the quinoline ring .
  • The imino group in 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone introduces additional steric bulk compared to 2O-THQ.

Table 1: Key Properties of 2O-THQ vs. Target Compound

Property 2O-THQ Derivatives 3-(3,4-Dihydro-1(2H)-Quinolinylimino)Cyclohexanone
Core Structure Quinolinone (2-oxo-THQ) Quinoline + cyclohexanone + imino linkage
Molecular Weight Range ~175–300 g/mol Estimated ~280–320 g/mol
Bioactivity Neuroprotective, antimicrobial Potential CNS modulation (inferred)

2-(Ethylamino)-2-(3-Hydroxyphenyl)-Cyclohexanone

Structural Differences :

  • This compound () replaces the quinoline-imino group with ethylamino and 3-hydroxyphenyl substituents on the cyclohexanone ring.

Physicochemical Properties :

  • 1H NMR Data (): Peaks at δ 6.674–7.178 ppm indicate aromatic protons, while δ 0.74–2.84 ppm suggest ethyl and cyclohexyl groups.
  • The absence of a quinoline system reduces aromatic interactions but increases solubility due to polar hydroxyl and amino groups.

Functional Comparison :

  • The ethylamino group may enhance receptor binding in neurological targets, whereas the quinoline-imino group in the target compound could improve membrane permeability.

3,4-Dihydro-1(2H)-Naphthalenone (Alpha-Tetralone)

Structural Differences :

  • Alpha-tetralone () is a simpler bicyclic ketone lacking nitrogen atoms or imino linkages.

Hydrazone Derivatives (e.g., 3-Cyclohexylindeno[3,2-c]Pyrazol-4-Hydrazone)

Structural Differences :

  • Features a pyrazole-hydrazone moiety () instead of the quinoline-imino system.

Stability and Reactivity :

  • Hydrazones are prone to hydrolysis under acidic conditions, whereas imino linkages in the target compound may offer greater stability.
  • Both compounds share challenges in toxicological characterization ().

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols, similar to 2O-THQ derivatives, which face hurdles in scalability .
  • Bioactivity Potential: Structural analogs suggest possible applications in CNS disorders or antimicrobial therapy, but empirical studies are needed.
  • Safety Data: Unlike alpha-tetralone or dopamine derivatives (), the toxicology of 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone remains unexplored.

Activité Biologique

3-(3,4-Dihydro-1(2H)-quinolinylimino)cyclohexanone is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclohexanone core linked to a quinolinyl moiety through an imine bond. This unique structure is hypothesized to contribute to its biological activity, particularly in targeting various receptors and enzymes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 3,4-dihydro-2(1H)-quinolinones have shown promising results against HeLa cells with IC50 values as low as 10.46 μM/mL . This suggests that 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone may also possess anticancer properties, warranting further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. For example, amido derivatives of 3,4-dihydro-1,2,4-benzotriazines demonstrated high anti-inflammatory activity with up to 80% inhibition of carrageenan-induced edema in rats . It is plausible that the target compound may exhibit similar effects due to structural similarities.

Enzyme Inhibition

Inhibition of enzymes such as α-glucosidase has been noted in related compounds, indicating potential antidiabetic properties. Compounds similar to 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone showed significant inhibition at concentrations around 52.54 μM . This aspect could be crucial for developing therapeutics aimed at metabolic disorders.

The biological activities of 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone are likely mediated through interactions with specific receptors and enzymes:

  • Sigma Receptors : Compounds with similar structures have shown affinity for sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .
  • DNA Intercalation : The ability of related compounds to intercalate DNA suggests a mechanism for their cytotoxic effects, potentially disrupting cancer cell proliferation .

Case Studies and Experimental Findings

Several studies have explored the biological activities of compounds related to 3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone:

Study Compound Cell Line IC50 (μM/mL) Activity
QuinoxalinoneHeLa10.46 ± 0.82Cytotoxic
BenzotriazineRat model25Anti-inflammatory

These findings highlight the potential efficacy of the compound in both anticancer and anti-inflammatory contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone
Reactant of Route 2
3-(3,4-dihydro-1(2H)-quinolinylimino)cyclohexanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.